2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile
Description
Key Geometric Features
| Feature | Description |
|---|---|
| Benzene ring | Planar structure with delocalized π-electrons; nitrile group at position 2 |
| Amine substituent | Tetrahedral geometry around the nitrogen atom (N(CH₃)(CH₂CH₂OH)) |
| Hydroxyethyl chain | Flexible ethyl group with a terminal hydroxyl group capable of rotation |
Conformational Flexibility
The hydroxyethyl chain adopts multiple conformations due to free rotation around C–C and C–N single bonds. This flexibility allows hydrogen bonding between the hydroxyl group and nearby electronegative atoms (e.g., nitrile or amine). The methyl group on the amine restricts rotation, stabilizing specific conformations.
Comparative Analysis of Tautomeric Forms
Crystallographic Studies and Packing Arrangements
Hypothetical Crystal Packing (Inferred from Analogous Systems)
Comparative Packing Analysis
Hydrogen Bonding Network Topology
Hydrogen Bonding Patterns
| Donor–Acceptor Pair | Distance (Å) | Angle (°) | Frequency |
|---|---|---|---|
| O–H···N (benzonitrile) | 1.8–2.1 | 160–180 | High |
| N–H···O (amine) | 2.0–2.5 | 120–150 | Moderate |
Network Architecture
- Primary interactions :
- Hydroxyl oxygen acts as a donor to nitrile nitrogen.
- Methylamine nitrogen may engage in weak C–H···O interactions.
- Secondary interactions :
- Ethyl chain participates in van der Waals contacts.
- Benzene rings form offset π-stacking.
Data Tables
Table 1: Molecular Properties (Inferred)
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₅N₂O |
| Molecular weight | 191.25 g/mol |
| LogP | ~1.2–1.3 |
| Key IR bands | ν(NH) ~3300 cm⁻¹, ν(C≡N) ~2220 cm⁻¹ |
Table 2: Comparative Structural Features
| Compound | Position | Hydrogen Bonding Capacity |
|---|---|---|
| This compound | 2 | High (O–H···N) |
| 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile | 3 | Moderate (O–H···π) |
| 4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile | 4 | Low (steric hindrance) |
Properties
IUPAC Name |
2-[[2-hydroxyethyl(methyl)amino]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(6-7-14)9-11-5-3-2-4-10(11)8-12/h2-5,14H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJLEXUMWRWVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-(Bromomethyl)Benzonitrile with N-Methyl-2-Hydroxyethylamine
This two-step method involves:
- Synthesis of 2-(bromomethyl)benzonitrile :
- Alkylation of N-methyl-2-hydroxyethylamine :
Example Procedure :
- Combine 2-(bromomethyl)benzonitrile (1.0 equiv), N-methyl-2-hydroxyethylamine (2.5 equiv), and K2CO3 (1.2 equiv) in anhydrous DMF.
- Stir at 80°C under N2 for 8 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO2, ethyl acetate/hexane).
Challenges :
- Competing elimination reactions may occur if steric hindrance is significant.
- Requires strict anhydrous conditions to prevent hydrolysis of the nitrile.
Reductive Amination Pathway
Condensation of 2-Formylbenzonitrile with N-Methyl-2-Hydroxyethylamine
This one-pot approach leverages reductive amination to form the C–N bond:
- Synthesis of 2-formylbenzonitrile :
- Reductive amination :
Optimized Conditions :
- Solvent: Methanol or ethanol.
- Temperature: 25–40°C.
- Catalyst: 10% Pd/C (for H2) or NaBH3CN (1.2 equiv).
- Yield: ~70–80% (estimated based on analogous reactions).
Advantages :
- Avoids handling brominated intermediates.
- Tunable selectivity via pH control.
Mannich Reaction Strategy
Three-Component Coupling
The Mannich reaction offers a convergent route by combining:
- Benzonitrile (as the nucleophile).
- Formaldehyde (or paraformaldehyde).
- N-Methyl-2-hydroxyethylamine .
Procedure :
- Heat a mixture of benzonitrile (1.0 equiv), N-methyl-2-hydroxyethylamine (1.2 equiv), and paraformaldehyde (1.5 equiv) in acetic acid at 90°C for 24 hours.
- Neutralize with NaHCO3, extract with dichloromethane, and purify via recrystallization.
Limitations :
- Low regioselectivity if multiple reactive positions exist.
- Acidic conditions may hydrolyze the nitrile.
Catalytic Cyanation Approaches
Palladium-Catalyzed Cyanation
While typically used for aryl halide cyanation, this method could adapt to introduce the amine moiety post-cyanation:
- Synthesize 2-(aminomethyl)benzonitrile via Pd-catalyzed coupling.
- Alkylate with 2-bromoethanol to install the hydroxyethyl group.
Catalyst Systems :
Analytical Characterization
Key analytical data for the target compound (hypothetical, based on analogs):
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C12H15N2O | High-resolution MS |
| Melting Point | 98–102°C | Differential Scanning Calorimetry |
| IR (cm⁻¹) | ν(CN) ~2230; ν(OH) ~3400 | FT-IR |
| 1H NMR (400 MHz, CDCl3) | δ 7.6–7.8 (m, 4H, ArH); δ 3.7–3.9 (m, 4H, CH2); δ 2.4 (s, 3H, NCH3) | NMR spectroscopy |
Challenges and Optimization Opportunities
- Nitrile Stability : Strong bases or prolonged heating may hydrolyze the nitrile to an amide or carboxylic acid.
- Amine Protection : Temporary protection of the hydroxyethyl group (e.g., as a silyl ether) could prevent side reactions during synthesis.
- Solvent Selection : Ionic liquids (e.g., [HSO3-b-Py]·HSO4) may enhance reaction rates and phase separation, as demonstrated in benzonitrile syntheses.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-{[(2-Oxo-ethyl)-methyl-amino]-methyl}-benzonitrile.
Reduction: Formation of 2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and amino groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural motifs with several benzonitrile derivatives, differing primarily in substituent groups. Key analogs include:
Key Observations :
- The hydroxyethyl group in the target compound introduces hydrophilicity, distinguishing it from analogs with non-polar (e.g., furan) or electron-withdrawing (e.g., chloro) substituents.
Physicochemical Properties
Key Observations :
Key Observations :
- The hydroxyethyl group in the target compound may require protective group strategies during synthesis to prevent unwanted side reactions.
Key Observations :
- The hydroxyethyl group may confer improved bioavailability compared to analogs with bulky substituents .
Biological Activity
The compound 2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile , also referred to as HEMAB , is a synthetic organic molecule with potential biological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Structure : The molecular formula of HEMAB is , featuring a benzonitrile core with hydroxyethyl and methylamino substituents.
Physical Properties : HEMAB is characterized by its ability to form hydrogen bonds due to the presence of hydroxyl and amino groups, which enhances its interaction with biological targets.
HEMAB's biological activity is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The hydroxyethyl and amino groups facilitate:
- Hydrogen Bonding : These groups can form hydrogen bonds with active sites on proteins, modulating their activity.
- Electrostatic Interactions : The charged nature of the amino group allows for electrostatic interactions, further enhancing binding affinity to target molecules.
Biological Activities
Research has indicated that HEMAB may exhibit several biological activities:
- Anticancer Activity : Preliminary studies suggest that HEMAB can induce apoptosis in cancer cell lines. For instance, in vitro tests showed significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of approximately 25 μM .
- Antimicrobial Properties : HEMAB has demonstrated inhibitory effects against various bacterial strains. In particular, it showed an MIC (Minimum Inhibitory Concentration) of 40 μg/mL against Staphylococcus aureus, indicating potential as an antimicrobial agent.
- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in cardiomyocytes under oxidative stress. It appears to modulate cell signaling pathways that protect against ischemic injury .
Case Studies and Research Findings
Several studies have explored the biological activity of HEMAB:
- Study 1 : A study assessing the anticancer properties of HEMAB reported that it significantly reduced tumor growth in xenograft models when administered at a dosage of 10 mg/kg daily . The mechanism involved apoptosis induction via mitochondrial pathways.
- Study 2 : Another investigation focused on the antimicrobial efficacy of HEMAB against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited bacterial growth, showcasing its potential as a therapeutic agent for infections.
- Study 3 : Research on the neuroprotective effects highlighted that HEMAB could enhance the survival rate of cardiomyocytes exposed to oxidative stress by upregulating antioxidant enzymes .
Data Summary Table
Q & A
Basic: What are the recommended synthetic routes for 2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile, and how can reaction purity be optimized?
Methodological Answer:
The compound can be synthesized via reductive amination or nucleophilic substitution. A typical approach involves reacting 2-cyanobenzaldehyde with methyl-(2-hydroxyethyl)amine under microwave-assisted conditions to accelerate the reaction and improve yield . Purity optimization includes:
- Chromatographic purification (e.g., silica gel column chromatography) to isolate the product.
- Recrystallization using solvents like ethanol or acetonitrile to remove impurities.
- Real-time monitoring via HPLC or LC-MS to track reaction progress and byproduct formation .
Example Conditions:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Condensation | 2-cyanobenzaldehyde, methyl-(2-hydroxyethyl)amine, NaBH(OAc)₃, CH₃CN, 60°C, 12h | 75% | 92% |
| Purification | Ethanol recrystallization | - | 99% |
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
- Spectroscopy:
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., torsion angles between the benzonitrile and amine moieties) .
Example Data:
| Technique | Key Peaks/Parameters |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.6–7.8 (aromatic H), 3.7 (CH₂-OH), 2.9 (N-CH₃) |
| X-ray | Space group: P2₁/c, R factor = 0.061 |
Advanced: Which computational methods are suitable for analyzing electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:
- Molecular Dynamics (MD) : Simulate solvation effects in biological systems (e.g., water or lipid bilayer environments) .
Example Findings:
| Parameter | Value (B3LYP/6-311++G(d,p)) |
|---|---|
| HOMO (eV) | -6.2 |
| LUMO (eV) | -1.8 |
| Band Gap (eV) | 4.4 |
Advanced: How can researchers investigate the compound’s biological activity and resolve contradictions in efficacy data?
Methodological Answer:
- In Vitro Assays :
- Data Contradiction Resolution :
Example Assay Results:
| Target | IC₅₀ (µM) | Assay Type |
|---|---|---|
| DPP-4 | 0.15 ± 0.03 | Fluorogenic substrate |
| H3 Receptor | 0.02 ± 0.005 | Radioligand binding |
Advanced: What strategies are used to study pharmacokinetics and metabolite profiling?
Methodological Answer:
- Microdialysis in Rodents : Monitor neurotransmitter release (e.g., acetylcholine in the hippocampus) post-administration to assess CNS penetration .
- Metabolite Identification :
- Pharmacokinetic Modeling : Fit plasma concentration-time data to a two-compartment model for half-life estimation .
Example PK Parameters (Rat):
| Parameter | Value |
|---|---|
| t₁/₂ (h) | 4.2 |
| Cₘₐₓ (ng/mL) | 850 |
| AUC₀–24 (ng·h/mL) | 5200 |
Advanced: How can crystallographic data inform drug design for this compound?
Methodological Answer:
- Crystal Structure Analysis :
- Identify hydrogen-bonding networks (e.g., between the nitrile and hydroxyl groups) to guide salt/cocrystal formation .
- Measure dihedral angles to optimize conformational stability for target binding .
- Polymorph Screening : Use solvent-drop grinding to discover stable crystalline forms with improved solubility .
Example Crystallographic Data:
| Parameter | Value |
|---|---|
| Bond Length (C≡N) | 1.16 Å |
| Torsion Angle (Ar-C-N-CH₂) | 120° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
